Selcopintide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Selcopintide is synthesized through a custom peptide synthesis process. The synthetic peptide is designed to match the specific amino acid sequence of the CPNE7 protein fragment. The sequence for this compound is Lys-Tyr-Lys-Gln-Lys-Arg-Arg-Ser-Tyr-Lys .
Industrial Production Methods: Industrial production of this compound involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and precise assembly of the peptide chain. The peptide is then purified and characterized to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions: Selcopintide primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as it is a stable peptide compound.
Common Reagents and Conditions: The synthesis of this compound involves the use of protected amino acids, coupling reagents, and deprotecting agents. Common reagents include Fmoc-protected amino acids, HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and piperidine for deprotection .
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which is then purified to remove any side products or impurities .
Scientific Research Applications
Selcopintide has a wide range of scientific research applications, particularly in the fields of dentistry and regenerative medicine. It has been shown to promote dentin regeneration in various models of dentinal defects. This makes it a valuable tool for studying dentin formation and repair processes .
In addition to its use in dentistry, this compound is also used in cell biology research to study the effects of CPNE7 on odontoblast differentiation and gene expression. Its ability to upregulate odontoblast marker genes makes it a useful compound for investigating the molecular mechanisms underlying tooth development and regeneration .
Mechanism of Action
Selcopintide exerts its effects by directly penetrating odontoblastic cells and upregulating the expression of odontoblast marker genes, such as DSPP and Nestin. This upregulation promotes the formation of dentin-like tissue and the regeneration of tubular dentin in dentinal defects .
The molecular targets of this compound include the CPNE7 protein and its associated signaling pathways. By mimicking the effects of CPNE7, this compound enhances the differentiation and activity of odontoblasts, leading to improved dentin regeneration .
Comparison with Similar Compounds
Selcopintide is unique in its ability to specifically target odontoblast differentiation and dentin regeneration. Similar compounds include other synthetic peptides derived from the CPNE7 protein, such as CPNE7-derived peptides. this compound’s specific amino acid sequence and its effectiveness in promoting dentin regeneration set it apart from other peptides .
List of Similar Compounds:- CPNE7-derived peptides
- Other synthetic peptides targeting odontoblast differentiation
This compound’s unique properties and targeted effects make it a valuable compound for research in dentistry and regenerative medicine.
Properties
CAS No. |
2130912-34-2 |
---|---|
Molecular Formula |
C62H105N21O15 |
Molecular Weight |
1384.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C62H105N21O15/c63-27-5-1-11-40(67)51(88)81-47(33-36-17-21-38(85)22-18-36)57(94)78-42(13-3-7-29-65)53(90)79-45(25-26-50(68)87)56(93)75-41(12-2-6-28-64)52(89)76-43(15-9-31-73-61(69)70)54(91)77-44(16-10-32-74-62(71)72)55(92)83-49(35-84)59(96)82-48(34-37-19-23-39(86)24-20-37)58(95)80-46(60(97)98)14-4-8-30-66/h17-24,40-49,84-86H,1-16,25-35,63-67H2,(H2,68,87)(H,75,93)(H,76,89)(H,77,91)(H,78,94)(H,79,90)(H,80,95)(H,81,88)(H,82,96)(H,83,92)(H,97,98)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChI Key |
OSCUVTZLPKFJMX-CUZNLEPHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
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